molecular formula C14H16O3 B14135407 Methyl 4-(2-oxocyclohexyl)benzoate

Methyl 4-(2-oxocyclohexyl)benzoate

Cat. No.: B14135407
M. Wt: 232.27 g/mol
InChI Key: UNQDIYZZEWUNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-oxocyclohexyl)benzoate is an ester derivative featuring a benzoate core substituted with a 2-oxocyclohexyl group at the para position. The compound’s structure comprises a methyl ester group linked to a benzene ring, with a cyclohexanone moiety attached via a methylene bridge (in 5u) or directly (inferred for the target compound). Such derivatives are typically synthesized via palladium-catalyzed β-H arylation or nucleophilic substitution reactions, yielding oils or crystalline solids depending on substituent bulk and symmetry . Key characterization methods include NMR, HRMS, and X-ray crystallography (for crystalline analogs) .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 4-(2-oxocyclohexyl)benzoate

InChI

InChI=1S/C14H16O3/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h6-9,12H,2-5H2,1H3

InChI Key

UNQDIYZZEWUNAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCCC2=O

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Asymmetric Conjugate Addition

Reaction Mechanism and Substrate Design

The rhodium-catalyzed asymmetric conjugate addition employs (4-(methoxycarbonyl)phenyl)boronic acid and 2-cyclohexenone as key substrates. Acetylacetonatobis(ethylene)rhodium(I) (7 mol% Rh) and R-BINAP (648 mg, 0.73 mmol) facilitate enantioselective C–C bond formation at the β-position of the enone. The reaction proceeds via oxidative addition of the boronic acid to Rh(I), followed by migratory insertion into the enone and reductive elimination to yield the 2-oxocyclohexyl adduct.

Optimization of Reaction Conditions

Optimization in mesitylene at 110°C for 24 hours achieves 91% isolated yield. Critical parameters include:

  • Solvent polarity : Nonpolar solvents (e.g., mesitylene) enhance Rh catalyst stability.
  • Ligand-to-metal ratio : A 1:1 Rh:BINAP ratio minimizes side reactions.
  • Temperature control : Excess heat promotes racemization, necessitating precise thermal regulation.

Table 1: Rh-Catalyzed Synthesis Parameters

Parameter Optimal Value Impact on Yield/ee
Catalyst loading 7 mol% Rh Maximizes turnover
Ligand R-BINAP >99% ee
Solvent Mesitylene 91% yield

Transition Metal-Free Oxyallyl Cation Capture

Generation of Oxyallyl Intermediates

This method utilizes α-tosyloxy ketones, generated via [hydroxy(tosyloxy)iodo]benzene-mediated oxidation of cyclohexanone derivatives. Sonication in MeCN at 50°C for 45 minutes produces the electrophilic oxyallyl cation, which reacts with arylboronic acids.

Coupling with Arylboronic Acids

Methyl 4-boronobenzoate (0.4 mmol) reacts with the oxyallyl cation in the presence of (D)-tartaric acid (20 mol%) and triethylamine (2 equiv.), achieving 73% yield. Stereochemical control remains challenging, with racemic mixtures typically formed.

Table 2: Metal-Free Synthesis Outcomes

Substrate Conditions Yield
Cyclohexanone MeCN, 50°C, 45 min 73%
2-Bromocyclohexanone CH₂Cl₂, 0°C to reflux 90%

Copper-Catalyzed Condensation for Benzoate Formation

Synthesis of 2-(o-Chlorophenoxy)benzoic Acid

A modified Ullmann coupling between sodium o-chlorophenoxide and sodium o-iodobenzoate in 1-pentanol at reflux forms the benzoic acid precursor. Copper powder (10 mol%) enables C–O bond formation with 68% yield.

Esterification via Steglich Reaction

The carboxylic acid intermediate undergoes esterification with methanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Dichloromethane solvent at 0°C minimizes diketone byproducts, yielding Methyl 4-(2-oxocyclohexyl)benzoate in 82% purity.

Photoinduced Chloroacetylation and Subsequent Oxidation

Ru(bpy)₃Cl₂-Mediated Chloroacetylation

Methyl 4-vinylbenzoate reacts with chloroform under blue LED irradiation (450–455 nm) in the presence of Ru(bpy)₃Cl₂ (1.5 mol%) and [bis(acetoxy)iodo]benzene. This radical pathway installs a 2-chloroacetyl group, later oxidized to the ketone.

Ketone Formation via Jones Oxidation

The 2-chloroacetyl intermediate undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, achieving 65% yield. Over-oxidation to carboxylic acids remains a limitation, requiring careful stoichiometric control.

Industrial-Scale Production Considerations

Continuous Flow Esterification

Pilot-scale studies utilize tubular reactors with immobilized lipases (e.g., Candida antarctica Lipase B) for continuous esterification. At 60°C and 10 bar pressure, space-time yields reach 12 g·L⁻¹·h⁻¹, though enzyme denaturation above 70°C limits long-term stability.

Solvent Recycling and Waste Management

Hexane/ethyl acetate (10:1) mixtures enable 95% solvent recovery via fractional distillation. Regulatory compliance necessitates <50 ppm residual Rh in pharmaceutical-grade batches, achieved through chelating resin chromatography.

Chemical Reactions Analysis

Types of Reactions

OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclohexanone and carboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical reactions . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares Methyl 4-(2-oxocyclohexyl)benzoate with structurally related benzoate esters, focusing on substituent effects, synthetic efficiency, physicochemical properties, and applications.

Key Observations :

  • Substituent Bulk and Yield : The cyclohexyl derivative (5u) exhibits a higher yield (66%) than the cyclopentyl analog (5t, 46%), suggesting that larger cycloalkane systems may improve reaction efficiency in certain synthetic routes .
  • Physical State: Quinoline-piperazine derivatives (C1–C7) and phenacyl benzoates form solids due to extended conjugation and intermolecular interactions, whereas aliphatic cyclohexyl/cyclopentyl derivatives (5u, 5t) remain oils, likely due to reduced crystallinity .
Physicochemical Properties
  • NMR Shifts: The 2-oxocyclohexyl group in 5u shows distinct NMR signals: δ 3.28 (q, J, CH₂ adjacent to ketone) and δ 1.69–1.59 (m, cyclohexyl protons) . Quinoline-piperazine derivatives (C1–C7) exhibit aromatic proton shifts at δ 7.96–7.30, reflecting electron-withdrawing effects of the quinoline moiety . Phenacyl benzoates (e.g., ) display downfield shifts for carbonyl groups (δ ~170–180 ppm in ¹³C NMR) due to electron-deficient environments .
  • Molecular Weight and Polarity :

    • Cyclohexyl derivatives (e.g., 5u, ~290–300 g/mol) are heavier and more lipophilic than methoxy-oxoethyl analogs (e.g., , ~238 g/mol), impacting solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.